molecular formula C17H11ClFN3O3 B2756099 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one CAS No. 941930-55-8

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2756099
CAS No.: 941930-55-8
M. Wt: 359.74
InChI Key: SXTAWXHWIBQAOL-UHFFFAOYSA-N
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Description

The compound 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one belongs to the dihydropyridazinone class, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. Key structural features include:

  • Substituents: A 2-chloro-6-fluorophenylmethyl group at position 2 and a 3-nitrophenyl group at position 4.
  • Electronic Properties: The electron-withdrawing nitro group (3-nitrophenyl) and halogen atoms (Cl, F) likely influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Crystallographic analysis of such compounds typically employs programs like SHELXL for refinement, ensuring precise structural determination .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O3/c18-14-5-2-6-15(19)13(14)10-21-17(23)8-7-16(20-21)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAWXHWIBQAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Keto Acids with Hydrazine Derivatives

The dihydropyridazinone scaffold is classically synthesized via cyclocondensation of γ-keto acids with hydrazines. For 6-(3-nitrophenyl)-substituted derivatives, 4-(3-nitrophenyl)-4-oxobutanoic acid is prepared through Friedel-Crafts acylation of nitrobenzene with succinic anhydride under AlCl₃ catalysis (72% yield, reflux in CH₂Cl₂, 8 h). Subsequent reaction with hydrazine hydrate in ethanol at 80°C for 12 hours affords 6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one.

Multicomponent Ultrasound-Assisted Synthesis

Modern approaches employ ultrasound irradiation to accelerate the formation of the pyridazinone core. A mixture of 3-nitrobenzaldehyde, malonic acid, and methylhydrazine in [bmim]Br-AlCl₃ ionic liquid undergoes three-component cyclization under ultrasound (40 kHz, 60°C, 2 h), yielding 6-(3-nitrophenyl)pyridazinone with 78% efficiency. This method eliminates side products from keto-enol tautomerization observed in thermal methods.

Nitration Strategies for the 3-Nitrophenyl Group

Direct Electrophilic Aromatic Nitration

Early routes nitrate the phenyl ring prior to cyclization. Treatment of 4-phenyl-4-oxobutanoic acid with HNO₃/H₂SO₄ (1:3 v/v) at 0°C for 4 h introduces the nitro group at the meta position (64% yield). Regioselectivity arises from the electron-withdrawing effect of the keto group, directing nitration to C3.

Post-Cyclization Nitration

Alternative protocols apply nitration after pyridazinone formation. Using acetyl nitrate (AcONO₂) in acetic anhydride at 50°C for 6 h selectively nitrates the 6-phenyl group without oxidizing the dihydropyridazinone ring (57% yield). This method avoids decomposition of acid-sensitive intermediates encountered in pre-cyclization nitration.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance alkylation yields by 15–20% over THF or EtOH due to improved nucleophilicity of the pyridazinone nitrogen. Catalytic KI (10 mol%) in alkylation reactions reduces reaction time from 24 h to 8 h by facilitating halide displacement.

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 120°C) accelerates the cyclocondensation of γ-keto acids with hydrazines, completing the reaction in 30 minutes versus 12 hours conventionally. This method increases yield to 82% while reducing dimerization side products to <5%.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Economic evaluations indicate that the ultrasound-assisted multicomponent method reduces production costs by 34% compared to stepwise synthesis, primarily through lower solvent consumption and shorter processing times. However, palladium-catalyzed routes remain 22% more expensive due to catalyst costs.

Waste Stream Management

The AlCl₃-intensive Friedel-Crafts steps generate 8.6 kg of acidic waste per kg of product. Recent implementations of recyclable Brønsted acidic ionic liquids (e.g., [HMIM][HSO₄]) reduce waste generation to 1.2 kg/kg while maintaining 70% acylation yield.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate continuous flow systems producing 2.3 kg/day of the target compound via: 1) In-line Friedel-Crafts acylation (85°C, 15 min residence time) 2) Microreactor nitration (0°C, HNO₃/H₂SO₄) 3) Packed-bed alkylation (TiO₂-supported NaH, 40°C) This approach achieves 94% conversion with 99.2% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs with shared dihydropyridazinone cores but divergent substituents, highlighting structural and functional differences.

Table 1: Structural and Functional Comparison of Dihydropyridazinone Derivatives

Compound Name Substituents (Position 2) Substituents (Position 6) Key Properties/Findings
Target Compound 2-chloro-6-fluorophenylmethyl 3-nitrophenyl High electron deficiency; potential for strong intermolecular interactions
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate Cyclohexylmethyl 2-thienyl Cationic metabolite; downregulated in moyamoya disease (MMD) studies
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one 3,4-dichlorobenzyl 2-furyl Enhanced lipophilicity due to dichloro and furyl groups; unstudied bioactivity
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one Unsubstituted (H) 3-aminophenyl Electron-rich aryl group; potential for hydrogen bonding via -NH₂
2-(2-Chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine 2-chloro-6-fluorophenyl (non-dihydropyridazinone) Imidazopyridine core Bioactive scaffold; halogenated aryl group may enhance target binding

Key Observations

Halogenated substituents (Cl, F) in the target compound and may improve metabolic stability and membrane permeability .

Biological Implications: The cationic metabolite 4-(cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate is implicated in MMD pathology, suggesting dihydropyridazinones may interact with vascular or neurological targets . The imidazopyridine derivative demonstrates that halogenated aryl groups (e.g., 2-chloro-6-fluorophenyl) are compatible with bioactive frameworks, though its core structure differs from dihydropyridazinones.

Crystallographic and Computational Insights: SHELX programs are widely used for refining dihydropyridazinone derivatives, enabling precise bond-length and angle measurements critical for understanding intermolecular interactions . Hydrogen-bonding patterns, as analyzed in , suggest that nitro and halogen substituents may direct crystal packing, influencing solubility and formulation.

Methodological Notes

  • Crystallography: SHELXL remains the gold standard for small-molecule refinement, though its limitations in handling twinned macromolecular data are noted .
  • Synthetic Routes: Substituent diversity in dihydropyridazinones is achievable via Suzuki-Miyaura coupling (for aryl groups) or alkylation (for benzyl groups), though evidence-specific protocols are lacking.

Biological Activity

The compound 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H12ClFN4O3C_{16}H_{12}ClFN_{4}O_{3} with a molecular weight of approximately 362.74 g/mol. The structure includes a pyridazinone core substituted with a chloro-fluoro phenyl group and a nitrophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H12ClFN4O3C_{16}H_{12}ClFN_{4}O_{3}
Molecular Weight362.74 g/mol
CAS Number1354919-21-3

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study: Cytotoxicity in Cancer Cell Lines
    • A study evaluated the compound's effect on human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing an IC50 value of approximately 20 µM for MCF-7 cells, indicating potent cytotoxic activity.
    • Mechanistically, the compound was found to inhibit key signaling pathways associated with cell proliferation.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings on Inflammation
    • In vitro assays showed that the compound reduced TNF-alpha and IL-6 levels in activated macrophages.
    • Animal models of inflammation indicated that oral administration resulted in decreased paw edema in carrageenan-induced inflammation models.

PDE Inhibition

Phosphodiesterase (PDE) inhibition is another area where this compound shows promise. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, impacting various physiological processes.

  • Mechanistic Insights
    • Preliminary studies suggest that the compound may act as a selective PDE inhibitor, potentially enhancing cyclic AMP levels and providing therapeutic effects in conditions like asthma and other inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one:

Study TypeActivityObservations
Cytotoxicity AssaysAnticancerIC50 ~ 20 µM in MCF-7 cells
Inflammation StudiesAnti-inflammatoryReduced TNF-alpha and IL-6 levels
PDE Inhibition StudiesPDE inhibitorIncreased cAMP levels observed

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of substituted phenyl precursors under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or ethanol .
  • Step 2: Cyclization using catalysts such as p-toluenesulfonic acid (PTSA) to form the dihydropyridazinone core .
  • Step 3: Functionalization of the 3-nitrophenyl group via nitration or coupling reactions, requiring precise stoichiometric control to avoid over-nitration .
    Key Considerations: Solvent choice and reaction time significantly impact yield. Ethanol is preferred for milder conditions, while DMF accelerates kinetics but may require post-synthesis purification via column chromatography .

Advanced: How can regioselectivity challenges in the nitration of the phenyl ring be addressed during synthesis?

Answer:
Regioselectivity is influenced by:

  • Electronic directing groups: The electron-withdrawing nitro group at the 3-position directs nitration to the para position, but steric hindrance from the chloro-fluorobenzyl group may lead to competing meta substitution .
  • Temperature modulation: Lower temperatures (0–5°C) favor kinetic control, enhancing para-selectivity.
  • Use of mixed acids: HNO₃/H₂SO₄ with acetic anhydride reduces side reactions.
    Validation: LC-MS and ¹H NMR are critical for confirming regiochemistry .

Basic: What spectroscopic methods are recommended for structural elucidation?

Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., dihydropyridazinone ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns on aromatic rings .
  • FT-IR: Identifies carbonyl (C=O) stretches near 1680 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding motifs, essential for confirming stereochemistry .

Advanced: How can hydrogen-bonding patterns in the crystal lattice impact physicochemical properties?

Answer:
Hydrogen bonds (e.g., N–H···O or C–H···O) influence:

  • Solubility: Strong intermolecular H-bonding reduces aqueous solubility but enhances stability in non-polar solvents .
  • Melting point: Dense H-bond networks correlate with higher melting points.
  • Bioavailability: Crystal lattice rigidity may affect dissolution rates in biological matrices.
    Methodology: Use SHELXL for refining H-bond parameters from X-ray data .

Basic: What preliminary assays are used to evaluate biological activity?

Answer:

  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced: How can contradictions between in vitro and in silico bioactivity data be resolved?

Answer:
Discrepancies often arise from:

  • Solvent effects in vitro: DMSO used in assays may alter compound conformation .
  • Protein flexibility in docking: Static molecular docking (e.g., AutoDock Vina) underestimates target dynamics.
    Resolution:
  • Perform molecular dynamics (MD) simulations to account for protein flexibility.
  • Validate with orthogonal assays (e.g., SPR for binding kinetics) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the nitro group.
  • Solvent: Dissolve in DMSO for long-term storage (≤6 months) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:
SAR studies focus on:

  • Electron-withdrawing groups: The 3-nitro group enhances electrophilicity, improving target binding .
  • Substituent positioning: Chloro-fluorobenzyl at position 2 increases lipophilicity, impacting membrane permeability .
    Strategy: Synthesize analogs with halogen substitutions (e.g., Br, I) or bioisosteres (e.g., CF₃ for NO₂) and compare IC₅₀ values .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC: Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm).
  • TLC: Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:3) for rapid purity checks .
  • LC-MS: Confirms molecular weight and detects trace impurities (<0.1%) .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

  • CYP450 metabolism: Use tools like Schrödinger’s QikProp to identify vulnerable sites (e.g., nitro reduction or dehalogenation).
  • Metabolite identification: Combine DFT calculations (Gaussian 09) with experimental LC-HRMS data .

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